molecular formula C25H26N2O5 B2621528 3-(3-cyclopentylpropanamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide CAS No. 888465-55-2

3-(3-cyclopentylpropanamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide

Cat. No.: B2621528
CAS No.: 888465-55-2
M. Wt: 434.492
InChI Key: CSBUBTOUIRILSX-UHFFFAOYSA-N
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Description

3-(3-cyclopentylpropanamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzofuran core, a cyclopentyl group, and a benzodioxin moiety, suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-cyclopentylpropanamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. A possible synthetic route could include:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of a suitable phenol derivative with an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclopentyl halide and a Lewis acid catalyst.

    Amidation Reaction: The amide bond can be formed by reacting the carboxylic acid derivative of the benzofuran with 3-cyclopentylpropanoic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Formation of the Benzodioxin Moiety: This can be achieved through the reaction of a suitable catechol derivative with an appropriate dihalide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core or the cyclopentyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could target the amide or benzodioxin moieties, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran or benzodioxin rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

    Oxidation Products: Oxidized derivatives of the benzofuran or cyclopentyl groups.

    Reduction Products: Reduced derivatives of the amide or benzodioxin moieties.

    Substitution Products: Substituted derivatives at the benzofuran or benzodioxin rings.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, the compound may be studied for its potential interactions with various biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

Industry

In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(3-cyclopentylpropanamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide would likely involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The benzofuran core and benzodioxin moiety may play key roles in these interactions, potentially through hydrogen bonding, hydrophobic interactions, or π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    3-(3-cyclopentylpropanamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide: shares structural similarities with other benzofuran derivatives, such as:

Uniqueness

The unique combination of the benzofuran core, cyclopentyl group, and benzodioxin moiety in this compound sets it apart from other similar compounds

Properties

IUPAC Name

3-(3-cyclopentylpropanoylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5/c28-22(12-9-16-5-1-2-6-16)27-23-18-7-3-4-8-19(18)32-24(23)25(29)26-17-10-11-20-21(15-17)31-14-13-30-20/h3-4,7-8,10-11,15-16H,1-2,5-6,9,12-14H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBUBTOUIRILSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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